molecular formula C24H18ClFN4O2 B1684445 AST-1306 CAS No. 897383-62-9

AST-1306

カタログ番号: B1684445
CAS番号: 897383-62-9
分子量: 448.9 g/mol
InChIキー: MVZGYPSXNDCANY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Allitinib is a novel irreversible selective inhibitor of the epidermal growth factor receptor (EGFR) 1 and human epidermal receptor 2 (ErbB2). It is currently in clinical trials in China for the treatment of solid tumors. Allitinib is a structural analog of lapatinib but has an acrylamide side chain .

準備方法

アリチニブは、アクリルアミド側鎖の形成を含む一連の化学反応によって合成されます。合成経路には、次の手順が含まれます。

工業生産方法には、高速液体クロマトグラフィーと質量分析法を使用して最終生成物の純度と品質を確保することが含まれます .

化学反応の分析

アリチニブは、次のようないくつかの種類の化学反応を受けます。

    酸化: アリチニブは酸化されてさまざまな代謝産物を生成することができます。

    還元: 還元反応は、ジヒドロジオール代謝産物の形成につながる可能性があります。

    置換: 置換反応は、アクリルアミド側鎖で起こる可能性があります。

    加水分解: アミド加水分解は、アリチニブが受ける一般的な反応です.

これらの反応で使用される一般的な試薬と条件には、シトクロムP450酵素、エポキシドヒドロラーゼ、およびグルタチオン-S-トランスフェラーゼが含まれます . これらの反応から生成される主要な生成物には、アミド加水分解の代謝産物(M6)と27,28-ジヒドロジオールアリチニブ(M10)が含まれます .

4. 科学研究への応用

アリチニブには、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Allitinib has several scientific research applications, including:

作用機序

アリチニブは、EGFRとErbB2の活性を不可逆的に阻害することで作用します。これらの受容体のATP結合部位に結合し、それらの活性化とそれに続く下流シグナル伝達を阻止します。この阻害は、癌細胞の増殖の抑制とアポトーシスの増加につながります .

6. 類似の化合物との比較

アリチニブは、ラパチニブやアファチニブなどの他のEGFR阻害剤に似ています。これらの化合物から区別するユニークな特徴を備えています。

類似の化合物には、ラパチニブ、アファチニブ、および他のEGFR阻害剤が含まれます .

生物活性

AST-1306, also known as Allitinib, is a novel irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) kinases. This compound has garnered attention for its potential in treating various cancers, particularly those exhibiting resistance to conventional reversible inhibitors. This article delves into the biological activity of this compound, presenting data from in vitro and in vivo studies, highlighting its mechanisms of action, and summarizing significant findings from recent research.

This compound functions as an irreversible inhibitor by covalently binding to specific cysteine residues in the catalytic domains of EGFR and ErbB2. This binding inhibits their tyrosine kinase activities, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation.

Key Binding Sites

  • EGFR : Cys797
  • ErbB2 : Cys805

These interactions are essential for the compound's efficacy against both wild-type and mutant forms of EGFR, including the T790M/L858R double mutant, which is commonly associated with resistance to reversible inhibitors .

In Vitro Studies

This compound has demonstrated potent inhibitory effects on a variety of cancer cell lines. The following table summarizes its IC50 values against different targets:

Target IC50 (nM)
Wild-type EGFR0.5
ErbB23
EGFR T790M/L858R12

The compound exhibits over 3000-fold selectivity for ErbB family kinases compared to other kinase families .

In Vivo Studies

In xenograft models, this compound has shown significant tumor growth inhibition, particularly in ErbB2-overexpressing tumors. A single dose resulted in rapid and sustained inhibition of both EGFR and ErbB2 within 24 hours. The following table outlines the observed effects in various models:

Model Tumor Type Growth Inhibition
SK-OV-3 XenograftOvarian CancerSignificant
FVB-2/N(neu) Transgenic MiceBreast CancerSignificant
EGFR-overexpressing Tumor XenograftVariedWeak

In these studies, this compound was notably more effective against tumors that overexpressed ErbB2 compared to those that primarily expressed EGFR .

Case Study 1: Ovarian Cancer Model

In a study involving SK-OV-3 cells (ovarian cancer), treatment with this compound led to a significant decrease in cell viability, demonstrating its potential as a therapeutic agent in ErbB2-positive ovarian cancers. The mechanism was linked to the inhibition of downstream signaling pathways that promote cell survival and proliferation .

Case Study 2: Lung Cancer with EGFR Mutation

In another investigation focusing on lung cancer cells harboring the EGFR T790M mutation, this compound exhibited substantial growth inhibition compared to traditional therapies such as lapatinib. This highlights its potential role in overcoming resistance seen with reversible inhibitors .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of AST-1306 in inhibiting ErbB receptors, and how can researchers validate this experimentally?

this compound is a pan-ErbB inhibitor targeting ErbB1 (EGFR) and ErbB2 (HER2/neu). Its efficacy varies depending on ligand-receptor interactions (e.g., EGF vs. NRG-1). To validate its mechanism:

  • Use ligand-specific assays (e.g., EGF for ErbB1, NRG-1 for ErbB3/4) and compare inhibition using this compound versus selective inhibitors like AG-1478 (ErbB1-specific) or TAK-165 (ErbB2-specific) .
  • Measure downstream markers (e.g., Tie2 expression via flow cytometry) to confirm receptor-specific effects .
  • Include dose-response curves to assess potency differences across receptor subtypes.

Q. What are the standard protocols for assessing this compound’s efficacy in cellular models?

  • Cell line selection : Use ErbB-overexpressing lines (e.g., HER2+ breast cancer cells).
  • Treatment conditions : Pre-treat cells with ligands (EGF, NRG-1) to activate receptors, then apply this compound at IC50 concentrations derived from prior kinase assays.
  • Outcome measures : Quantify receptor phosphorylation (Western blot) and proliferation (MTT assay). Normalize data to vehicle controls and include pan-ErbB vs. subtype-specific inhibitors for comparison .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s inhibition of Tie2 expression in different experimental contexts?

Contradictions may arise due to ligand-specific receptor activation (e.g., EGF vs. GGF2) or cell-type variability. Methodological solutions include:

  • Receptor silencing : Use siRNA/shRNA to knock down individual ErbB receptors and isolate their contributions to Tie2 upregulation .
  • Cross-inhibition experiments : Combine this compound with subtype-specific inhibitors (e.g., AG-1478) to dissect ErbB1 vs. ErbB2/3/4 roles .
  • Statistical rigor : Report mean ± SEM and use ANOVA with post-hoc tests to compare treatment groups. Ensure sample sizes are justified via power analysis .

Q. What experimental strategies can optimize this compound’s selectivity and reduce off-target effects in vivo?

  • Pharmacokinetic profiling : Measure this compound’s bioavailability and tissue distribution using LC-MS/MS. Adjust dosing schedules to minimize off-target kinase inhibition .
  • Combination therapies : Pair this compound with monoclonal antibodies (e.g., trastuzumab for HER2) to enhance specificity.
  • Computational modeling : Use molecular docking simulations to predict binding affinities for ErbB subtypes and guide structural modifications .

Q. How should researchers design studies to investigate this compound’s role in modulating tumor microenvironment interactions?

  • Co-culture systems : Combine cancer cells with stromal cells (e.g., fibroblasts) and assess this compound’s impact on paracrine signaling (e.g., cytokine secretion via ELISA).
  • In vivo imaging : Utilize intravital microscopy to track this compound’s effects on tumor vascularization and immune cell infiltration.
  • Multi-omics integration : Correlate proteomic (phospho-kinome) and transcriptomic (RNA-seq) data to map signaling network perturbations .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

  • Nonlinear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 values.
  • Error propagation : Account for instrument precision (e.g., ±2% for flow cytometry) when reporting mean fluorescence intensity (MFI) changes .
  • Reproducibility checks : Replicate experiments across independent batches and include positive/negative controls in each run .

Q. How can researchers address variability in this compound’s efficacy across preclinical models?

  • Model stratification : Use patient-derived xenografts (PDXs) representing diverse ErbB expression profiles.
  • Biomarker validation : Pre-screen models for ErbB1/2/3/4 expression via IHC or qPCR to ensure relevance.
  • Meta-analysis : Aggregate data from published studies to identify confounding variables (e.g., serum concentration in cell culture) .

Q. Data Interpretation and Reporting

Q. What frameworks are recommended for contextualizing this compound findings within ErbB signaling theory?

  • Link results to kinetic proofreading models , which explain how ligand-receptor binding duration affects downstream signaling .
  • Discuss discrepancies with prior studies (e.g., this compound’s inability to inhibit TAK-165-sensitive pathways) in the context of receptor dimerization dynamics .

Q. How should conflicting in vitro vs. in vivo data on this compound be reconciled?

  • Perform ex vivo validation : Treat explanted tumors with this compound and compare phospho-ErbB levels to in vitro results.
  • Consider microenvironmental factors (e.g., pH, hypoxia) that may alter drug activity using hypoxia-mimetic agents (e.g., CoCl2) in vitro .

Q. Ethical and Collaborative Guidelines

Q. What ethical considerations apply when sharing this compound research data?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Use repositories like Zenodo or Gene Expression Omnibus.
  • Disclose all conflicts of interest (e.g., funding from pharmaceutical partners) in publications .

特性

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN4O2/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZGYPSXNDCANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647124
Record name N-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897383-62-9
Record name Allitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897383629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-{3-Chloro-4-[(3-fluorophenyl)methoxy]anilino}quinazolin-6-yl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX0M5RO7CY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86316336
CID 86316336
AST-1306
CID 86316336
CID 86316336
CID 86316336
AST-1306
CID 86316336
CID 86316336
AST-1306
CID 86316336
CID 86316336
AST-1306
CID 86316336
CID 86316336
AST-1306
CID 86316336
AST-1306

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。